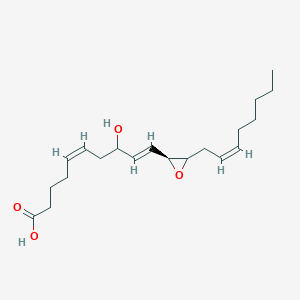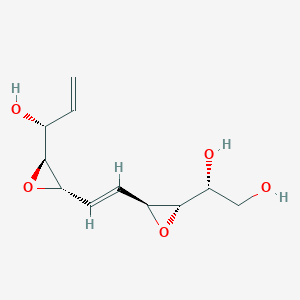
(S)-ethofumesate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ethofumesate is the (S)-enantiomer of 2-ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate. It is an enantiomer of a (R)-ethofumesate.
Applications De Recherche Scientifique
Enantioselective Metabolism and Toxicity
- Ethofumesate (ETO) has been studied for its metabolic kinetics and toxicity in rat and chicken hepatocytes. The metabolism in rat hepatocytes was enantioselective, indicating differential processing of the two enantiomers. This research provides insights into the toxicokinetics and cytotoxicity of chiral agrochemicals in hepatocytes from different species, crucial for environmental assessment of the pesticide (Xu et al., 2012).
Effects on Plant Diseases
- A study on the timing of ethofumesate application revealed significant effects on the development of gray leaf spot in perennial ryegrass turf. This highlights the importance of application timing for effective disease control and integrated management of gray leaf spot in turfgrass (Uddin et al., 2004).
Controlled Pesticide Release
- Ethofumesate's release properties have been explored using wheat gluten and montmorillonites. Controlled release formulations, which modulate transfer properties of ethofumesate in bio-sourced polymers, offer innovative ways to improve pesticide application efficiency and environmental safety (Chevillard et al., 2012).
In Vitro Metabolism and In Vivo Correlation
- The metabolism of ethofumesate by human liver microsomes was investigated to understand its biotransformation in humans. The study provides valuable data for predicting potential human health risks associated with exposure to this pesticide (Perovani et al., 2020).
Residue Kinetics in Agricultural Soils
- Research on ethofumesate dissipation kinetics and residues in soils under field conditions is crucial for understanding its environmental impact and safety for weed control in crops like sugar beet (Tandon & Pal, 2021).
Stereoselective Metabolism and Toxicokinetics
- Studies on the stereoselective metabolism and toxicokinetics of ethofumesate in different species, including rabbits, have contributed to understanding its enantioselective behavior and implications for environmental and human health risk assessment (Zhu et al., 2007; Zhu et al., 2009).
Impact on Non-target Aquatic Organisms
- The effects of ethofumesate on the energy metabolism of juvenile roach, a common fish in European waters, underlines the importance of assessing the impact of pesticides on non-target aquatic organisms (Maes et al., 2017).
Pesticide-Drug Interactions
- Investigating the enantioselective inhibition of human cytochrome P450 forms by ethofumesate provides crucial data for predicting pesticide-drug interactions in humans, a key consideration for public health (Perovani et al., 2021).
Biodegradable Herbicide Delivery Systems
- Development of new herbicidal formulations using wheat gluten and montmorillonites with ethofumesate demonstrates advancements in creating environmentally friendly pesticide delivery systems (Chevillard et al., 2014).
Propriétés
Nom du produit |
(S)-ethofumesate |
|---|---|
Formule moléculaire |
C13H18O5S |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
[(2S)-2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl] methanesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/t12-/m0/s1 |
Clé InChI |
IRCMYGHHKLLGHV-LBPRGKRZSA-N |
SMILES isomérique |
CCO[C@@H]1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |
SMILES canonique |
CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)




![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)






